Cbz-2-Nitro-L-Phenylalanine
Description
Cbz-2-Nitro-L-Phenylalanine is a protected amino acid derivative where the benzyloxycarbonyl (Cbz) group is attached to the α-amino group of L-phenylalanine, with a nitro (-NO₂) substituent at the ortho (2nd) position of the phenyl ring. This compound belongs to the family of N-Cbz-protected aromatic amino acids, widely used in peptide synthesis and medicinal chemistry to modulate steric and electronic properties during molecular assembly . While direct data for this compound is absent in the provided evidence, its structural analogs (e.g., Cbz-2-Iodo-D-Phenylalanine, Cbz-Pentafluoro-D-Phenylalanine) suggest its utility in targeted drug design and biochemical studies.
Properties
Molecular Weight |
344.39 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Cbz-2-Nitro-L-Phenylalanine (inferred properties) with structurally related compounds from the evidence:
*Estimated based on structural analogs (e.g., iodine-to-nitro substitution reduces molar mass by ~81 g/mol ).
Research Findings and Limitations
- Stability: Nitro-substituted Cbz amino acids may exhibit lower photostability than halogenated analogs, requiring dark storage conditions (inferred from nitroaromatic chemistry).
- Synthetic Challenges : Ortho-substitution (2-position) can hinder regioselectivity in electrophilic reactions compared to para-substituted derivatives (e.g., Cbz-4-tert-butyl-D-Phenylalanine) .
- Data Gaps : Exact physicochemical parameters (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, necessitating further experimental validation.
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